molecular formula C9H9BrN2 B1381544 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole CAS No. 886365-17-9

2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole

Cat. No.: B1381544
CAS No.: 886365-17-9
M. Wt: 225.08 g/mol
InChI Key: HDNDNEGHMUVZEM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of a bromomethyl group at the 2-position and a methyl group at the 6-position of the benzimidazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole typically involves the bromination of 6-methyl-1H-benzo[d]imidazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzimidazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 6-methyl-1H-benzo[d]imidazole.

Scientific Research Applications

2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or receptor function.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-6-methyl-1H-benzo[d]imidazole
  • 2-(Fluoromethyl)-6-methyl-1H-benzo[d]imidazole
  • 2-(Iodomethyl)-6-methyl-1H-benzo[d]imidazole

Comparison:

  • Reactivity: The bromomethyl group in 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole is more reactive than the chloromethyl group but less reactive than the iodomethyl group.
  • Biological Activity: The biological activity can vary significantly depending on the halogen substituent, with bromine often providing a balance between reactivity and stability.
  • Applications: While all these compounds can be used in similar applications, the choice of halogen can influence the efficiency and outcome of the reactions they undergo.

Properties

IUPAC Name

2-(bromomethyl)-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNDNEGHMUVZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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